

(5-Carboxypentyl)triphenylphosphonium bromide chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-
Carboxypentyl(triphenyl)phosphonium;bromide

Cat. No.: B023844

[Get Quote](#)

An In-depth Technical Guide to (5-Carboxypentyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

(5-Carboxypentyl)triphenylphosphonium bromide, with CAS number 50889-29-7, is a versatile organophosphorus compound.^{[1][2]} It serves as a crucial reagent in organic synthesis, particularly in Wittig reactions, and as a valuable tool in biomedical research and drug delivery.^{[2][3][4]} Its unique molecular structure, combining a lipophilic triphenylphosphonium cation with a carboxylic acid functional group, allows for a wide range of applications, from creating carbon-carbon double bonds to targeting mitochondria within living cells.^[2]

This document provides a comprehensive overview of the chemical properties, synthesis, and key applications of (5-Carboxypentyl)triphenylphosphonium bromide, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key processes with diagrams.

Core Chemical and Physical Properties

(5-Carboxypentyl)triphenylphosphonium bromide is typically a white to off-white or light yellow crystalline powder.^{[2][5]} It is known to be hygroscopic and should be stored in an inert

atmosphere at room temperature.[6]

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	50889-29-7	[1][2][7][8]
Molecular Formula	C ₂₄ H ₂₆ BrO ₂ P	[2][7][9]
Molecular Weight	457.34 g/mol	[2][7][8]
Melting Point	197 - 203 °C	[2][9]
Appearance	White to light yellow powder/crystal	[2]
Solubility	Soluble in Chloroform and Methanol	[1][6]
Purity	≥95% - 99% (depending on supplier)	[2]

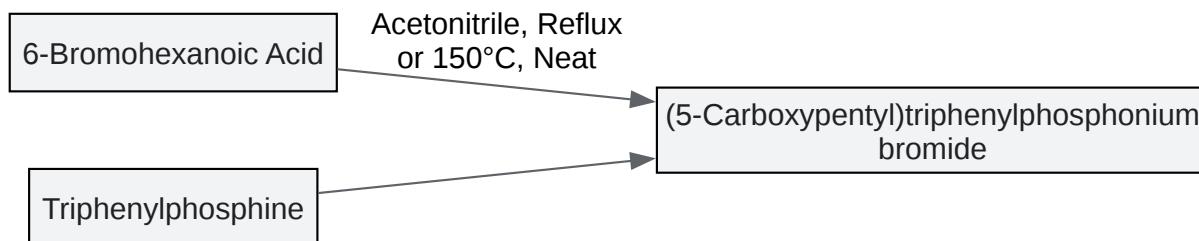
Table 2: Computed Molecular Properties

Property	Value	Reference
Hydrogen Bond Donor Count	1	[7]
Hydrogen Bond Acceptor Count	3	[7]
Rotatable Bond Count	9	[7]
Topological Polar Surface Area	37.3 Å ²	[7]
Exact Mass	456.08538 Da	[7]

Experimental Protocols

Synthesis of (5-Carboxypentyl)triphenylphosphonium bromide

There are two primary methods for the synthesis of this Wittig salt.


Method A: Reflux in Acetonitrile[1] This procedure involves the reaction of 6-bromohexanoic acid and triphenylphosphine in a suitable solvent.

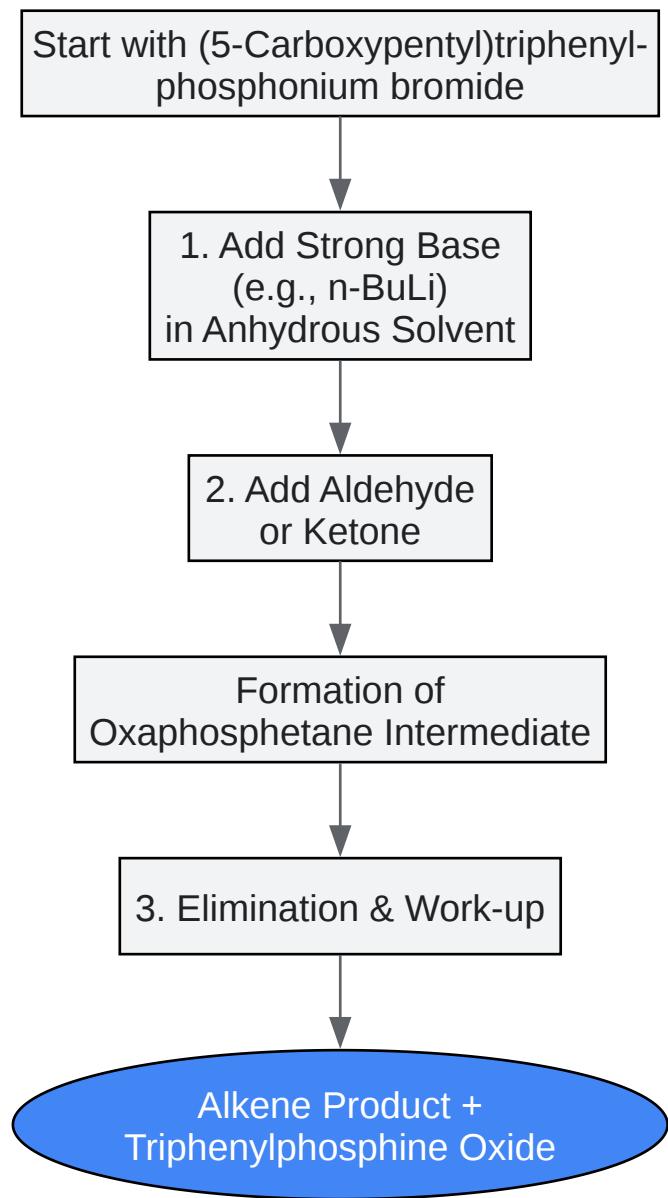
- Reactants:
 - 6-bromohexanoic acid (1.0 eq, e.g., 10.00 g, 51.27 mmol)
 - Triphenylphosphine (1.05 eq, e.g., 14.12 g, 53.83 mmol)
 - Freshly distilled acetonitrile (e.g., 50 mL)
- Procedure:
 - Dissolve 6-bromohexanoic acid and triphenylphosphine in acetonitrile in a round-bottom flask.
 - Reflux the reaction mixture for 48 hours under vigorous stirring.
 - After the reaction is complete, cool the solution to room temperature.
 - Induce precipitation of the Wittig salt by scraping the inner wall of the flask.
 - Collect the solid product by filtration, wash with a suitable solvent like ether, and dry in vacuo.

Method B: Neat Reaction[9] This method involves heating the reactants together without a solvent.

- Reactants:
 - 6-bromohexanoic acid (e.g., 19.5 g)
 - Triphenylphosphine (e.g., 26.3 g)
- Procedure:

- Create an intimate mixture of 6-bromohexanoic acid and triphenylphosphine in a closed flask.
- Heat the mixture at 150°C for three hours.
- Cool the reaction to room temperature. The crude product will solidify.
- For purification, dissolve the crude product in chloroform (e.g., 200 mL).
- Add ether to the chloroform solution until the cloud point is reached.
- Store the mixture at 0°C for several hours to facilitate crystallization.
- Collect the solids by filtration, wash with ether, and dry in vacuo. The reported yield is 41.3 g.^[9]

[Click to download full resolution via product page](#)


Synthesis of the target compound.

General Protocol for Wittig Reaction

(5-Carboxypentyl)triphenylphosphonium bromide is a precursor to a phosphorus ylide, which is the key reactive species in a Wittig reaction to form an alkene from a carbonyl compound.

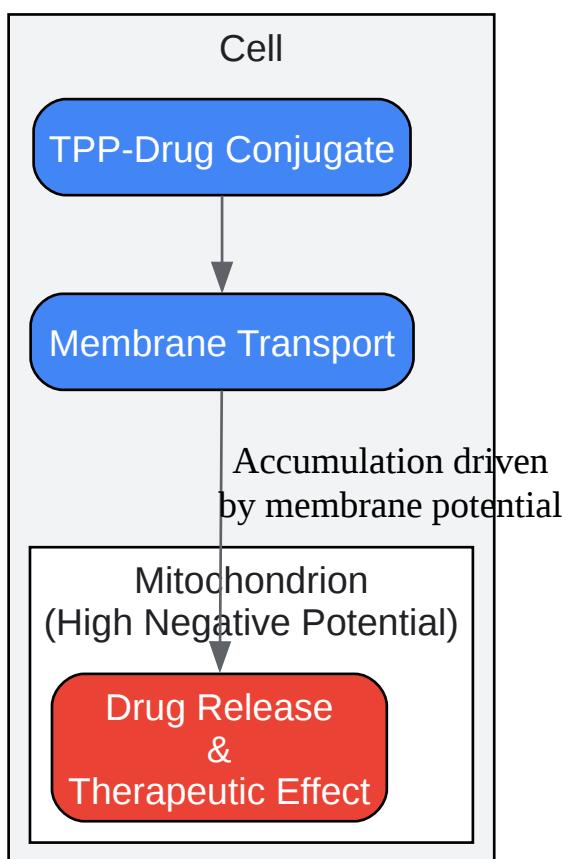
- Step 1: Ylide Formation
 - Suspend the (5-Carboxypentyl)triphenylphosphonium bromide (1.0 eq) in a dry, aprotic solvent (e.g., THF, ether, or DMSO) under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the suspension in an ice bath (0°C).

- Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise to deprotonate the phosphonium salt, forming the bright red/orange phosphorus ylide. Stir for 1 hour at this temperature.
- Step 2: Reaction with Carbonyl
 - Slowly add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent to the ylide solution at 0°C.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting aldehyde/ketone.
- Step 3: Work-up and Purification
 - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the combined organic layers sequentially with water and brine.
 - Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.
 - The crude product contains the desired alkene and triphenylphosphine oxide as a byproduct. Purify the alkene using column chromatography.

[Click to download full resolution via product page](#)

General workflow for a Wittig reaction.

Applications in Drug Development and Research


The dual nature of the molecule—a lipophilic cation and a reactive carboxylic acid—makes it highly valuable in pharmaceutical and biological research.

Mitochondrial Targeting

The triphenylphosphonium (TPP) cation is lipophilic and can readily cross biological membranes. Due to the large negative membrane potential of the inner mitochondrial membrane, these TPP-based molecules accumulate within the mitochondria. This property is exploited to deliver therapeutic agents specifically to the mitochondria, which is a key target in various diseases, including cancer.^[2] The carboxylic acid group provides a convenient handle for conjugating drugs or imaging agents.

A related compound, (4-carboxybutyl)triphenylphosphonium bromide, has been used to enhance the mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel.^{[10][11]}

Mitochondrial Drug Delivery Pathway

[Click to download full resolution via product page](#)

Mitochondrial targeting using a TPP-conjugate.

Synthetic Intermediate

As a Wittig reagent, it is instrumental in the synthesis of complex organic molecules. Its applications as a reactant include the preparation of:

- Inhibitors of protein tyrosine phosphatase 1B for potential treatment of diabetes and obesity.
[\[1\]](#)
- Antitumor agents based on folate receptor-specific glycinamide ribonucleotide formyltransferase (GARFTase) inhibitors.[\[1\]](#)[\[11\]](#)
- Prostaglandins and their analogs.[\[11\]](#)
- Peptide nucleic acids (PNA).[\[1\]](#)
- Antimycobacterial agents such as methyl alkenyl quinolones.[\[11\]](#)

Spectral and Analytical Data

While detailed spectra are typically provided by the supplier upon request, the availability of key analytical data has been confirmed.

Table 3: Available Analytical Data

Analysis Type	Status	Reference
NMR	Data available to confirm structure	[12]
HPLC	Used to determine purity ($\geq 95.0\%$ to $\geq 98.5\%$)	[2] [5]
LC-MS	Data available from suppliers	[12]
ATR-IR	Spectrum available from sources like Bio-Rad Laboratories	[7]
Elemental Analysis	Calculated: C, 63.03; H, 5.73; Br, 17.47. Found: C, 63.00; H, 5.76; Br, 17.54.	[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (5-Carboxypentyl)(triphenyl)phosphonium bromide | 50889-29-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbino.com [nbino.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. nbino.com [nbino.com]
- 6. (5-Carboxypentyl)(triphenyl)phosphonium bromide CAS#: 50889-29-7 [m.chemicalbook.com]
- 7. (5-Carboxypentyl)triphenylphosphonium bromide | C24H26BrO2P | CID 2779280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (5-Carboxypentyl)(triphenyl)phosphonium bromide [cymitquimica.com]
- 9. prepchem.com [prepchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. (4-羧丁基)三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 50889-29-7 | (5-Carboxypentyl)triphenylphosphonium bromide | Zucapsaicin Related | Ambeed.com [ambeed.com]
- To cite this document: BenchChem. [(5-Carboxypentyl)triphenylphosphonium bromide chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b023844#5-carboxypentyl-triphenylphosphonium-bromide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com